Monensin sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

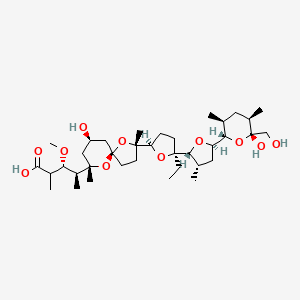

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-4-[(2S,5R,7S,9R)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-9-hydroxy-2,7-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-3-methoxy-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O11/c1-10-34(30-21(3)16-26(43-30)28-20(2)15-22(4)36(41,19-37)45-28)12-11-27(44-34)32(7)13-14-35(46-32)18-25(38)17-33(8,47-35)24(6)29(42-9)23(5)31(39)40/h20-30,37-38,41H,10-19H2,1-9H3,(H,39,40)/t20-,21-,22+,23?,24-,25+,26+,27+,28-,29-,30+,32-,33-,34-,35-,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYYPAIYMVJXKK-FLOCGDGMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(CC(O3)(C)C(C)C(C(C)C(=O)O)OC)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H](C[C@@](O3)(C)[C@@H](C)[C@H](C(C)C(=O)O)OC)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Monensin Sodium Salt: A Technical Guide to its Disruption of the Golgi Apparatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin (B1676710) sodium salt, a polyether ionophore antibiotic, is a potent disruptor of the Golgi apparatus, a central organelle in the secretory pathway. Its ability to interfere with Golgi structure and function has made it an invaluable tool in cell biology research and a compound of interest in drug development. This technical guide provides an in-depth analysis of the core mechanisms by which Monensin exerts its effects on the Golgi apparatus. It details the molecular interactions, the consequential morphological and functional alterations, and the downstream signaling pathways impacted by this disruption. This guide synthesizes quantitative data from various studies, presents detailed experimental protocols for key investigative techniques, and provides visual representations of the underlying cellular processes.

Core Mechanism of Action: An Ionophoretic Cascade

Monensin's primary mechanism of action lies in its function as a monovalent cation ionophore, specifically facilitating the exchange of sodium ions (Na⁺) for protons (H⁺) across biological membranes.[1][2][3] This seemingly simple exchange triggers a cascade of events within the Golgi apparatus, fundamentally altering its internal environment and, consequently, its function.

The Golgi apparatus maintains a series of acidic compartments, with a pH gradient that becomes progressively more acidic from the cis- to the trans-Golgi network (TGN). This acidification is crucial for the proper sorting, modification, and trafficking of proteins and lipids. Monensin disrupts this delicate pH balance by dissipating the proton gradient.[4][5] The influx of Na⁺ ions in exchange for H⁺ leads to a neutralization of the acidic environment within the Golgi cisternae.[2]

This disruption of the ion gradient has two major immediate consequences:

-

Osmotic Swelling: The influx of Na⁺ ions increases the osmotic pressure within the Golgi cisternae, leading to an influx of water and subsequent swelling and vacuolization of the Golgi compartments.[6][7][8] This morphological change is a hallmark of Monensin treatment and can be observed within minutes of exposure.[2][9]

-

Inhibition of Vesicular Transport: The altered ionic and pH environment interferes with the budding of transport vesicles from the Golgi cisternae. This effectively blocks the anterograde transport of proteins and lipids through the secretory pathway, with a pronounced inhibition of movement from the medial to the trans-Golgi cisternae.[10][11][12]

Visualizing the Mechanism of Action

Caption: Monensin acts as a Na+/H+ ionophore, disrupting the Golgi's pH gradient.

Quantitative Impact of Monensin on Golgi Function

The effects of Monensin on the Golgi apparatus can be quantified through various cellular and biochemical assays. The following tables summarize key quantitative data from published studies.

| Parameter | Cell Type | Monensin Concentration | Effect | Reference |

| Protein Secretion | Sycamore Maple Suspension Cells | 10 µM | ~90% reduction in protein secretion. | [6] |

| Baby Hamster Kidney (BHK) Cells | 10 µM | Almost complete inhibition of viral membrane protein transport. | [10] | |

| Steroidogenesis | Murine Adrenal Tumor Cells | 0.6-1.2 µM | ~50% inhibition of ACTH-stimulated and basal steroidogenesis. | [13] |

| Golgi Morphology | H-2 Hepatoma Cells | 10⁻⁶ M | Maximum rate of vacuole formation. | [7] |

| Rat Small Intestine Absorptive Cells | 5 and 10 µM | Dilated cisternae observed at 2-3 minutes; vacuolization at 4-5 minutes. | [9] | |

| Cell Proliferation | Human Colorectal Cancer Cells (RKO, HCT-116) | 0-8 µM | Dose- and time-dependent inhibition of cell proliferation. | [14] |

| Affected Molecule/Process | Cell Type | Monensin Concentration | Quantitative Change | Reference |

| GOLIM4 Protein Levels | H1299 Lung Cancer Cells | 500 nM | Significant decrease in GOLIM4 protein levels. | [4] |

| Cystathionine γ-lyase (CSE) | Mouse Embryonic Fibroblasts | 0.1-10 µM | Concentration-dependent increase in CSE levels. | [15] |

| Phosphorylation of Granins | PC12 Cells | Not specified | Inhibition of phosphorylation. | [11] |

| Xyloglucan (B1166014) Content in Vesicles | Sycamore Maple Suspension Cells | 10 µM | 1.5-fold increase in complete xyloglucan molecules in swollen vesicles between 20 and 60 minutes. | [16] |

Impact on Signaling Pathways

The disruption of the Golgi apparatus by Monensin is not an isolated cellular event. It triggers stress responses and affects signaling pathways that regulate various cellular processes, including cell motility and survival.

The GOLIM4–TLN1 Axis and Cell Motility

Recent research has identified the Golgi integral membrane protein 4 (GOLIM4) as a key target of Monensin.[4][5] In mesenchymal non-small cell lung cancer cells, Monensin-induced elevation of Golgi pH leads to the rapid exocytosis of GOLIM4.[4] GOLIM4 is crucial for the post-Golgi trafficking of Talin 1 (TLN1), a focal adhesion component essential for cell motility. By promoting the removal of GOLIM4 from the Golgi, Monensin disrupts TLN1 trafficking, leading to impaired focal adhesion maturation and a significant reduction in cancer cell motility.[4][5]

References

- 1. Monensin sodium salt | Reversible protein transport inhibitor | Hello Bio [hellobio.com]

- 2. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Monensin suppresses EMT-driven cancer cell motility by inducing Golgi pH-dependent exocytosis of GOLIM4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Kinetics of monensin-induced swelling of Golgi apparatus cisternae of H-2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monensin-induced swelling of Golgi apparatus cisternae mediated by a proton gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of monensin on the Golgi apparatus of absorptive cells in the small intestine of the rat. Morphological and cytochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dissection of the Golgi complex. I. Monensin inhibits the transport of viral membrane proteins from medial to trans Golgi cisternae in baby hamster kidney cells infected with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monensin and brefeldin A differentially affect the phosphorylation and sulfation of secretory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. The Golgi apparatus and adrenal function: the effects of monensin on adrenocorticotropic hormone-stimulated steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neurologylive.com [neurologylive.com]

- 16. Monensin-induced redistribution of enzymes and products from Golgi stacks to swollen vesicles in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Monensin Sodium Salt in Altering Intracellular pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin (B1676710) sodium salt is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis that fundamentally alters intracellular pH (pHi) by disrupting transmembrane ion gradients.[1] As a selective Na+/H+ antiporter, Monensin embeds itself in cellular and organellar membranes, facilitating an electroneutral exchange of sodium ions (Na+) for protons (H+).[1][2] This action leads to significant shifts in the pH of the cytoplasm and various acidic intracellular compartments, including the Golgi apparatus, endosomes, and lysosomes.[2] The consequences of this pH dysregulation are profound, impacting a wide array of cellular functions such as protein trafficking, vesicular transport, and cell signaling, ultimately leading to outcomes like apoptosis.[3][4] This guide provides a detailed overview of the core mechanisms of Monensin, quantitative data on its effects, experimental protocols for its study, and its impact on cellular signaling pathways.

Core Mechanism of Action

Monensin is a lipophilic molecule that can freely diffuse across the lipid bilayers of cellular membranes.[2] Its ionophoric activity stems from its ability to form a stable, lipid-soluble complex with monovalent cations, primarily Na+.[1] The mechanism of action for altering intracellular pH is a cyclical process:

-

Complex Formation: On the extracellular side or within the lumen of an organelle with a high Na+ concentration, a protonated Monensin molecule exchanges its proton for a sodium ion, forming a neutral Monensin-Na+ complex.

-

Transmembrane Diffusion: This neutral, lipophilic complex diffuses across the membrane to the cytosolic side, which typically has a lower Na+ concentration.

-

Ion Release and Protonation: In the cytosol, the complex releases the Na+ ion. The deprotonated Monensin molecule then binds a proton (H+) from the cytosol.

-

Return Diffusion: The now-protonated, neutral Monensin molecule diffuses back across the membrane to the extracellular/lumenal side, ready to begin a new cycle.

The net effect is the influx of Na+ into the cell and the efflux of H+ from the cytosol, leading to an increase in cytosolic pH (alkalinization) and a corresponding decrease in the pH of acidic organelles like the Golgi apparatus.[2][5]

Caption: Mechanism of Monensin as a Na+/H+ antiporter across a lipid membrane.

Effects on Intracellular Compartments

Monensin's ability to disrupt proton gradients affects multiple cellular compartments, with the most pronounced effects on acidic organelles.

-

Cytosol: Monensin treatment generally leads to an increase in cytosolic pH (alkalinization).[5][6] This is a direct consequence of the ionophore exchanging extracellular Na+ for intracellular H+. In FRTL-5 rat thyroid cells, the resting pHi of 7.33 was increased by Monensin in a manner dependent on extracellular Na+.[6]

-

Golgi Apparatus: The trans-Golgi network (TGN) maintains an acidic lumen, which is critical for protein sorting, processing, and vesicular trafficking.[2] Monensin neutralizes these acidic compartments, leading to swelling of the Golgi cisternae and blockage of intracellular protein transport.[2][7] This disruption can be observed within minutes of exposure.[2] For example, 10 µM Monensin has been shown to reduce protein secretion by approximately 90% in sycamore maple cells by causing sequential swelling of Golgi compartments.[8]

-

Mitochondria: The effects on mitochondria are complex. While Monensin's primary action is Na+/H+ exchange, the resulting ionic imbalance can secondarily affect mitochondrial function. Studies have shown that Monensin treatment can lead to decreased mitochondrial membrane potential, altered morphology, and the induction of oxidative stress.[9][10] In some cancer cells, however, Monensin has been observed to increase mitochondrial membrane potential.[11]

-

Lysosomes and Endosomes: Similar to the Golgi, these acidic vesicles are neutralized by Monensin.[2] This inhibits processes that depend on a low pH environment, such as the enzymatic degradation of internalized ligands.[2]

-

Bacterial Cells: In Gram-positive bacteria like Streptococcus bovis, Monensin causes a decrease in intracellular pH (acidification), an increase in intracellular Na+, and a decrease in intracellular K+.[12] This disrupts the protonmotive force and inhibits growth.[12]

Quantitative Data on Monensin-Induced pH Changes

The precise change in intracellular pH induced by Monensin is dependent on its concentration, the cell type, and the specific intracellular compartment being measured.

| Cell/Organism Type | Monensin Conc. | Compartment | Resting pH | pH Change | Reference |

| FRTL-5 Rat Thyroid Cells | 1-100 µM | Cytosol | 7.33 | Increase (Alkalinization) | [6] |

| Astroglia | Not specified | Cytosol | Not specified | Increase (Alkalinization) | [5] |

| Streptococcus bovis | 5 mg/L | Cytosol | Not specified | Decrease (Acidification) | [12] |

| Human Eosinophils | 0.1 - 1 mM | Granules | Acidic | Increase (Neutralization) | [13] |

| Human Eosinophils | 1 mM | Cytosol | Not specified | Decrease (Acidification) | [13] |

| Mesenchymal NSCLC Cells | Not specified | Golgi Lumen | Acidic | Increase (Neutralization) | [7][14] |

Detailed Experimental Protocols

Measuring Monensin-induced changes in intracellular pH is commonly achieved using pH-sensitive fluorescent dyes, such as BCECF-AM, in conjunction with fluorescence microscopy or fluorometry.

Protocol: Measuring Cytosolic pH Change using BCECF-AM

This protocol provides a general framework for measuring changes in cytosolic pH in cultured mammalian cells upon treatment with Monensin.

1. Reagent Preparation:

-

BCECF-AM Stock Solution (1 mM): Dissolve 1 mg of BCECF-AM in ~1.22 mL of anhydrous, high-quality DMSO. Aliquot and store at -20°C, protected from light.[15]

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.[15]

-

BCECF-AM Working Solution (2-10 µM): Dilute the 1 mM stock solution into the loading buffer to the desired final concentration (e.g., for 5 µM, add 5 µL of stock to 1 mL of buffer). Vortex immediately.[15][16]

-

Monensin Stock Solution (10 mM): Prepare a stock solution of Monensin sodium salt in a suitable solvent like ethanol (B145695) or DMSO.

-

Calibration Buffers (pH 6.0-8.0): Prepare a high-potassium buffer (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES).[16] Adjust aliquots to various pH values (e.g., 6.5, 7.0, 7.5, 8.0).[16] Just before use, add an ionophore cocktail like Nigericin (10 µM) and Valinomycin (10 µM) to equilibrate intracellular and extracellular pH.[16]

2. Cell Loading:

-

Plate adherent cells on coverslips or in a multi-well plate suitable for fluorescence imaging and allow them to adhere overnight.

-

Remove the growth medium and wash the cells once with the loading buffer (HBSS).

-

Add the BCECF-AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[16][17]

-

Wash the cells thoroughly (at least twice) with loading buffer to remove extracellular dye and allow for complete de-esterification of the dye within the cytosol.[16]

3. Fluorescence Measurement:

-

Mount the cells on a fluorescence microscope equipped with filters for ratiometric imaging of BCECF.

-

Excite the dye at two wavelengths: ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point).[16]

-

Measure the emission fluorescence at ~535 nm for both excitation wavelengths.[16]

-

Establish a baseline fluorescence ratio (F490/F440) for a few minutes.

-

Add Monensin at the desired final concentration to the imaging buffer and continue recording the fluorescence ratio to observe the change in pHi.

4. Calibration:

-

At the end of the experiment, perfuse the cells with the series of high-potassium calibration buffers (containing nigericin/valinomycin), each with a known pH.[16]

-

Record the steady-state fluorescence ratio for each pH value.

-

Plot the known pH values against the measured fluorescence ratios to generate a standard curve.

-

Use this standard curve to convert the experimental fluorescence ratio data into absolute intracellular pH values.

Caption: Workflow for measuring intracellular pH changes using BCECF-AM.

Impact on Signaling Pathways

The alteration of intracellular pH by Monensin can trigger or modulate various signaling pathways, most notably those leading to apoptosis.

Monensin-Induced Apoptosis

Monensin is a known inducer of apoptosis in various cell types, particularly cancer cells.[3][4][18] The disruption of ion homeostasis and organellar function acts as a significant cellular stressor.

-

Golgi Stress: The neutralization of Golgi pH and disruption of its architecture can trigger a "Golgi stress response," which is an upstream event in some apoptotic pathways.[4]

-

Oxidative Stress: Monensin treatment can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress, which in turn can damage mitochondria.[4][18][19]

-

Mitochondrial Dysfunction: The combination of ionic imbalance and oxidative stress damages mitochondria, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[9][10]

-

Calcium Dysregulation: Increased intracellular Na+ stimulates Na+/Ca2+ exchange, leading to an influx and overload of intracellular Ca2+, a potent trigger for apoptosis.[20][21]

-

Caspase Activation: These upstream events converge on the activation of the caspase cascade. Monensin has been shown to induce the cleavage of PARP and pro-caspase-3, leading to the execution of the apoptotic program.[18][22]

Caption: Signaling pathway for Monensin-induced apoptosis.

Conclusion

This compound serves as a powerful tool for researchers studying the importance of intracellular pH and ion gradients. Its well-characterized mechanism as a Na+/H+ antiporter allows for the controlled disruption of pH homeostasis in the cytosol and acidic organelles. This perturbation has profound effects on cellular trafficking and signaling, making Monensin a valuable compound for investigating processes ranging from protein secretion to programmed cell death. Understanding its precise effects, as detailed in this guide, is crucial for its effective application in a research or drug development context.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, Na+ ionophore (CAS 22373-78-0) | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the Na(+)/H(+) exchanger monensin on intracellular pH in astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Na+-H+ antiport and monensin effects on cytosolic pH and iodide transport in FRTL-5 rat thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Oxidative stress generated during monensin treatment contributes to altered Toxoplasma gondii mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial damage as an early event of monensin-induced cell injury in cultured fibroblasts L929 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A proposed mechanism of monensin action in inhibiting ruminal bacterial growth: effects on ion flux and protonmotive force - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. Monensin suppresses EMT-driven cancer cell motility by inducing Golgi pH-dependent exocytosis of GOLIM4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 18. Monensin Induces PC-3 Prostate Cancer Cell Apoptosis via ROS Production and Ca2+ Homeostasis Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Monensin Induces PC-3 Prostate Cancer Cell Apoptosis via ROS Production and Ca2+ Homeostasis Disruption | Anticancer Research [ar.iiarjournals.org]

- 21. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 22. ar.iiarjournals.org [ar.iiarjournals.org]

Monensin Sodium Salt's Effect on Transmembrane Ion Exchange: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin (B1676710), a polyether ionophore antibiotic, is a crucial tool in cell biology and a subject of interest in drug development due to its profound effects on transmembrane ion exchange. This technical guide provides an in-depth analysis of the core mechanisms of monensin sodium salt, focusing on its role as a sodium-hydrogen antiporter. We will explore its impact on intracellular ionic homeostasis, the consequential disruption of cellular organelles, and the modulation of key signaling pathways. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of the affected cellular processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: The Na⁺/H⁺ Antiport

This compound is a lipophilic molecule that spontaneously inserts into cellular and organellar membranes. Its primary mechanism of action is to function as an ionophore, specifically facilitating the exchange of sodium ions (Na⁺) for protons (H⁺) across lipid bilayers. This electroneutral exchange disrupts the electrochemical gradients that are vital for numerous cellular functions. The influx of Na⁺ down its concentration gradient is coupled with the efflux of H⁺, leading to an increase in intracellular sodium concentration ([Na⁺]i) and an elevation of intracellular pH (pHi), particularly within acidic organelles like the Golgi apparatus, endosomes, and lysosomes.

Data Presentation: Quantitative Effects on Ion Homeostasis

The ionophoretic activity of monensin leads to significant and measurable changes in the intracellular concentrations of key ions. The following tables summarize the quantitative data from various studies on the effects of monensin on intracellular sodium concentration, intracellular pH, and plasma membrane potential in different cell types.

Table 1: Effect of Monensin on Intracellular Sodium Concentration ([Na⁺]i)

| Cell Type | Monensin Concentration (µM) | Duration of Treatment | Fold Increase in [Na⁺]i | Reference |

| Rat Parotid Acinar Cells | 0.01 - 100 | Not specified | Concentration-dependent increase | [1] |

| Streptococcus bovis | 5 mg/L | Not specified | Significant increase (P < 0.05) | [2] |

| HeLa Cells | up to 10 | up to 1 day | Correlated with sodium pump density | [3] |

| Mouse Splenic Lymphocytes | 1 - 100 | Not specified | Sustained, concentration-dependent increase | [4] |

| Hepatocarcinoma (HCC) Cells | 10 | Not specified | Significant increase | [5] |

| Olfactory Neuroepithelial Precursors (from Bipolar Disorder Patients) | 1 | 6 hours | Significant increase | [6] |

| 4T1-Luc2 Breast Cancer Cells | 1 | 90 minutes | Significant increase | [7] |

Table 2: Effect of Monensin on Intracellular pH (pHi)

| Cell Type | Monensin Concentration (µM) | Duration of Treatment | Change in pHi | Reference |

| FRTL-5 Rat Thyroid Cells | 1 - 100 | Not specified | Increased pHi | [8] |

| Streptococcus bovis | 5 mg/L | Not specified | Decrease in intracellular pH | [2] |

Note: The decrease in pHi in Streptococcus bovis is in contrast to the typical increase seen in mammalian cells and is attributed to the specific physiological context of the bacterium.

Table 3: Effect of Monensin on Plasma Membrane Potential

| Cell Type | Monensin Concentration (µM) | Duration of Treatment | Effect on Membrane Potential | Reference |

| Guinea Pig Ventricular Myocytes | 10 | Not specified | No significant change in resting potential (~ -75 mV), but shortens action potential duration | [9][10] |

| Neuroblastoma-Glioma Hybrid NG108-15 | ~1 | Not specified | Hyperpolarization (20-30 mV increase) | [11] |

| Cardiac Purkinje Fibers | 10 | Not specified | No effect on resting potential, but shortens action potential duration | [12] |

Impact on Cellular Organelles and Functions

The monensin-induced disruption of ion gradients has profound consequences for several key cellular organelles and their functions.

The Golgi Apparatus

The Golgi apparatus, with its acidic trans-Golgi network (TGN), is particularly sensitive to monensin. The dissipation of the proton gradient leads to swelling and vacuolization of the Golgi cisternae. This structural disruption interferes with critical Golgi functions, including:

-

Protein Trafficking and Secretion: The transport of newly synthesized proteins through the Golgi is inhibited, leading to their accumulation and impaired secretion.

-

Glycosylation: Terminal glycosylation of proteins and lipids is disrupted.

-

Proteolytic Processing: The cleavage of proproteins into their mature forms is inhibited.

Endosomes and Lysosomes

Similar to the Golgi, the acidic environment of endosomes and lysosomes is neutralized by monensin. This impairs the function of acid hydrolases, which are essential for the degradation of internalized macromolecules and cellular waste products. Consequently, endocytic and autophagic pathways are disrupted.

Mitochondria

Monensin can also affect mitochondrial function. The influx of Na⁺ into the mitochondrial matrix can disrupt the mitochondrial membrane potential and interfere with ATP synthesis. Some studies have reported monensin-induced mitochondrial swelling and damage.

Modulation of Cellular Signaling Pathways

The widespread cellular perturbations caused by monensin lead to the modulation of several critical signaling pathways, often culminating in apoptosis or cell cycle arrest.

Wnt/β-catenin Signaling

Monensin has been shown to be a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. It can block the phosphorylation of the Wnt co-receptor LRP6 and promote its degradation. This leads to a reduction in the intracellular levels of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.

IGF1R Signaling

Monensin can also suppress the Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway. It has been shown to inhibit the expression of IGF1R, which is a key regulator of cell growth, proliferation, and survival.

Induction of Apoptosis and Oxidative Stress

Monensin can induce apoptosis in various cell types, particularly cancer cells. The underlying mechanisms are multifaceted and can involve:

-

Disruption of Ca²⁺ Homeostasis: The altered ion gradients can lead to an influx of extracellular Ca²⁺ and the release of Ca²⁺ from intracellular stores.

-

Generation of Reactive Oxygen Species (ROS): Monensin can induce oxidative stress, leading to cellular damage and the activation of apoptotic pathways.

-

Endoplasmic Reticulum (ER) Stress: The disruption of protein processing in the Golgi can lead to the accumulation of misfolded proteins in the ER, triggering the unfolded protein response (UPR) and ER stress-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Intracellular Sodium Concentration using SBFI-AM

Principle: Sodium-binding benzofuran (B130515) isophthalate (B1238265) acetoxymethyl ester (SBFI-AM) is a cell-permeant ratiometric fluorescent indicator for intracellular sodium. Once inside the cell, esterases cleave the AM group, trapping the dye. The fluorescence emission of SBFI is dependent on the [Na⁺]i.

Protocol:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Dye Loading:

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 5-10 µM SBFI-AM and 0.02% Pluronic F-127.

-

Incubate cells with the loading buffer for 60-90 minutes at 37°C.

-

-

Washing: Wash the cells three times with fresh HBSS to remove extracellular dye.

-

Fluorescence Measurement:

-

Mount the dish/coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at ~340 nm and ~380 nm and capture the emission at ~505 nm.

-

-

Calibration:

-

To obtain quantitative [Na⁺]i values, a calibration curve must be generated at the end of each experiment.

-

Expose the cells to calibration solutions with known Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM) in the presence of a mixture of ionophores (e.g., gramicidin, monensin, and nigericin) to equilibrate intracellular and extracellular Na⁺ concentrations.

-

Plot the ratio of fluorescence intensities (F340/F380) against the known Na⁺ concentrations to generate the calibration curve.

-

Measurement of Intracellular pH using BCECF-AM

Principle: 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant ratiometric fluorescent indicator for intracellular pH. The fluorescence excitation spectrum of BCECF is pH-dependent.

Protocol:

-

Cell Preparation: Plate cells as described for SBFI measurements.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM BCECF-AM.

-

Incubate cells with the loading buffer for 30-60 minutes at 37°C.

-

-

Washing: Wash the cells three times with fresh buffer.

-

Fluorescence Measurement:

-

Excite the cells alternately at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point).

-

Capture the emission at ~535 nm.

-

-

Calibration:

-

Generate a calibration curve by exposing the cells to calibration buffers of known pH in the presence of the K⁺/H⁺ ionophore nigericin (B1684572) (10 µM) to equilibrate intracellular and extracellular pH.

-

Plot the ratio of fluorescence intensities (F490/F440) against the known pH values.

-

Assessment of Golgi Apparatus Disruption by Immunofluorescence

Principle: The structural integrity of the Golgi apparatus can be visualized by immunofluorescently labeling resident Golgi proteins, such as GM130 (a cis-Golgi marker) or TGN46 (a trans-Golgi network marker).

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of monensin for the appropriate duration. Include an untreated control.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against a Golgi marker (e.g., anti-GM130) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.

-

Image the cells using a fluorescence or confocal microscope. In untreated cells, the Golgi will appear as a compact, perinuclear structure, while in monensin-treated cells, it will appear fragmented and dispersed.

-

Functional Assessment of Protein Secretion using a Secreted Alkaline Phosphatase (SEAP) Reporter Assay

Principle: This assay quantifies the activity of a secreted reporter protein, Secreted Alkaline Phosphatase (SEAP), in the cell culture medium. A decrease in SEAP activity in the medium of monensin-treated cells indicates an inhibition of the secretory pathway.

Protocol:

-

Cell Transfection: Transfect cells with a plasmid encoding SEAP under the control of a constitutive promoter.

-

Cell Treatment: After allowing for SEAP expression (e.g., 24-48 hours), treat the cells with various concentrations of monensin.

-

Sample Collection: At different time points, collect aliquots of the cell culture medium.

-

SEAP Assay (Colorimetric):

-

Heat-inactivate endogenous alkaline phosphatases in the collected medium by incubating at 65°C for 30 minutes.

-

Prepare a reaction buffer containing a p-nitrophenyl phosphate (B84403) (pNPP) substrate.

-

Add the heat-inactivated medium to the reaction buffer in a 96-well plate.

-

Incubate at 37°C and measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of color development is proportional to the SEAP activity.

-

-

Data Analysis: Compare the SEAP activity in the medium from monensin-treated cells to that of untreated control cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by monensin and a general experimental workflow for studying its effects.

Caption: Core mechanism of monensin as a Na+/H+ antiporter and its downstream cellular effects.

Caption: Monensin-mediated inhibition of the canonical Wnt/β-catenin signaling pathway.

Caption: Monensin's inhibitory effect on the IGF1R signaling pathway.

Caption: Proposed pathways for monensin-induced apoptosis.

Caption: General experimental workflow for investigating the cellular effects of monensin.

Conclusion

This compound's ability to disrupt transmembrane ion gradients makes it a powerful tool for dissecting a wide range of cellular processes. Its profound effects on the Golgi apparatus, endo-lysosomal system, and mitochondria, coupled with its ability to modulate key signaling pathways, underscore its significance in cell biology research. For drug development professionals, understanding these core mechanisms is crucial for evaluating its potential as a therapeutic agent, particularly in the context of cancer and other diseases characterized by aberrant signaling and ion homeostasis. This guide provides a foundational understanding and practical protocols to aid in the continued exploration of monensin's multifaceted biological activities.

References

- 1. Practical usage concentrations of monensin have non-specific actions other than as a sodium ionophore in rat parotid acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A proposed mechanism of monensin action in inhibiting ruminal bacterial growth: effects on ion flux and protonmotive force - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of monensin on the abundance of mRNA(alpha) and of sodium pumps in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monensin causes transient calcium ion influx into mouse splenic lymphocytes in a sodium ion-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boosting intracellular sodium selectively kills hepatocarcinoma cells and induces hepatocellular carcinoma tumor shrinkage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Monensin Inhibits Triple-Negative Breast Cancer in Mice by a Na+-Dependent Cytotoxic Action Unrelated to Cytostatic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Na+-H+ antiport and monensin effects on cytosolic pH and iodide transport in FRTL-5 rat thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. karger.com [karger.com]

- 11. Mechanism of monensin-induced hyperpolarization of neuroblastoma-glioma hybrid NG108-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Properties of Monensin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin (B1676710) sodium salt, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, is a widely utilized compound in veterinary medicine and a valuable tool in cell biology research.[1] Its primary mechanism of action involves the disruption of intracellular ion homeostasis by acting as a Na+/H+ antiporter.[2] This activity leads to a cascade of cellular events, including the dissipation of proton gradients across cellular membranes, which profoundly affects various biological processes. This technical guide provides a comprehensive overview of the biological properties of Monensin sodium salt, with a focus on its mechanism of action, its effects on intracellular organelles and signaling pathways, and its applications as an antimicrobial and anticancer agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Physicochemical and Toxicological Properties

This compound is a crystalline solid with the molecular formula C₃₆H₆₁NaO₁₁.[3] It is sparingly soluble in water but soluble in organic solvents such as methanol (B129727) and ethanol. The toxicological profile of Monensin varies significantly across species, with equines being particularly sensitive.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₁NaO₁₁ | [3] |

| Molecular Weight | 692.86 g/mol | [3] |

| CAS Number | 22373-78-0 | [3] |

| Appearance | White crystalline powder | [4] |

| Solubility | Sparingly soluble in water; soluble in methanol and ethanol | [4] |

Table 2: Acute Toxicity (LD₅₀) of this compound

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Rat | Oral | 29 | [5] |

| Mouse | Oral | 44 | [6] |

| Horse | Oral | 2-3 | [7] |

| Cattle | Oral | 25 | [7] |

| Chicken | Oral | 200 | [7] |

Mechanism of Action: Ionophore Activity

Monensin is a carboxylic ionophore that forms a lipid-soluble complex with monovalent cations, primarily sodium (Na⁺).[1] This complex facilitates the transport of Na⁺ across biological membranes in exchange for a proton (H⁺), effectively acting as a Na⁺/H⁺ antiporter.[2] This exchange disrupts the electrochemical gradients across cellular and organellar membranes, leading to an increase in intracellular Na⁺ concentration and a dissipation of the proton gradient.[1]

The disruption of ion gradients has several downstream consequences:

-

Alteration of Intracellular pH: By exchanging Na⁺ for H⁺, Monensin can neutralize acidic intracellular compartments, such as the Golgi apparatus and lysosomes.

-

Mitochondrial Dysfunction: The influx of Na⁺ and disruption of proton gradients can lead to mitochondrial swelling, decreased ATP production, and the generation of reactive oxygen species (ROS).[8][9]

-

Cellular Stress: The culmination of these effects induces cellular stress, including oxidative stress and endoplasmic reticulum (ER) stress.[10][11]

Biological Effects

Disruption of the Golgi Apparatus and Intracellular Transport

One of the most well-characterized effects of Monensin is the disruption of the Golgi apparatus. The neutralization of the acidic environment of the Golgi cisternae leads to their swelling and vacuolization.[12] This structural alteration inhibits the transport of proteins and lipids from the medial to the trans-Golgi network, effectively blocking the secretory pathway.[13][14]

Antimicrobial and Antiparasitic Activity

Monensin exhibits broad-spectrum activity against Gram-positive bacteria, fungi, and various protozoan parasites, most notably Eimeria species that cause coccidiosis in poultry and cattle.[1][15] The antimicrobial and antiparasitic effects are a direct consequence of its ionophore activity, which disrupts the pathogen's cellular functions.

Table 3: Efficacy of Monensin Against Coccidiosis in Broiler Chickens

| Parameter | Control Group | Monensin-Treated Group (100-110 ppm in feed) | Reference |

| Oocyst Shedding | High | Significantly Reduced | [1] |

| Lesion Scores | Severe | Significantly Reduced | [1] |

| Weight Gain | Reduced | Improved | [1] |

| Feed Conversion | Poor | Improved | [1] |

Anticancer Activity and Effects on Signaling Pathways

Recent research has highlighted the potential of Monensin as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[16][17] The anticancer effects of Monensin are multifactorial and involve the induction of oxidative and ER stress, as well as the modulation of key signaling pathways.

-

Wnt/β-catenin Signaling: Monensin has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers.[18][19] It can reduce the levels of β-catenin and inhibit the transcription of Wnt target genes.[18]

-

Apoptosis Induction: Monensin induces apoptosis through both intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[20][21] It has also been shown to sensitize glioma cells to TRAIL-mediated apoptosis by upregulating death receptor 5 (DR5).[11]

-

Induction of Cellular Stress: Monensin-induced oxidative stress, characterized by an increase in intracellular reactive oxygen species (ROS), contributes to its pro-apoptotic effects in cancer cells.[10] It also triggers the endoplasmic reticulum (ER) stress response.[11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO or ethanol)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the Monensin dilutions to the respective wells. Include a vehicle control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[17]

Assessment of Golgi Apparatus Disruption by Immunofluorescence

This protocol visualizes the effect of Monensin on the morphology of the Golgi apparatus.

Materials:

-

Cells grown on glass coverslips

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against a Golgi marker (e.g., anti-GM130)

-

Fluorochrome-conjugated secondary antibody

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with the desired concentration of Monensin (e.g., 1-10 µM) for 1-4 hours. Include an untreated control.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding by incubating with blocking buffer for 1 hour.

-

Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorochrome-conjugated secondary antibody for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the Golgi morphology using a fluorescence microscope. In treated cells, expect to see a dispersed and fragmented Golgi structure compared to the compact, perinuclear ribbon-like structure in control cells.[12][22]

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol determines the lowest concentration of Monensin that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard.

-

Perform a two-fold serial dilution of the Monensin stock solution in the 96-well plate using the broth medium.

-

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no Monensin.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of Monensin that shows no turbidity (bacterial growth).[2]

Conclusion

This compound is a multifaceted biological agent with significant implications for both veterinary medicine and biomedical research. Its well-defined mechanism as a sodium ionophore provides a clear basis for its potent antimicrobial and antiparasitic activities. Furthermore, its ability to disrupt intracellular transport and modulate critical signaling pathways, such as Wnt/β-catenin and apoptosis, underscores its potential as a lead compound in cancer drug development. The experimental protocols and data presented in this guide offer a foundation for researchers and scientists to further explore and harness the diverse biological properties of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. famic.go.jp [famic.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Monensin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monensin, a polyether ionophore antibiotic, overcomes TRAIL resistance in glioma cells via endoplasmic reticulum stress, DR5 upregulation and c-FLIP downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. Dissection of the Golgi complex. I. Monensin inhibits the transport of viral membrane proteins from medial to trans Golgi cisternae in baby hamster kidney cells infected with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Inhibition of Wnt/β-catenin signaling by monensin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monensin inhibits canonical Wnt signaling in human colorectal cancer cells and suppresses tumor growth in multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monensin inhibits proliferation, migration, and promotes apoptosis of breast cancer cells via downregulating UBA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Monensin Sodium Salt: A Technical Guide to its Function in Blocking Intracellular Protein Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin (B1676710) sodium salt, a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, is a widely utilized tool in cell biology and biomedical research for its potent ability to block intracellular protein transport. This technical guide provides an in-depth exploration of the core mechanisms by which Monensin exerts its effects, focusing on its role as a Na+/H+ antiporter and its subsequent disruption of the Golgi apparatus. This document details the downstream consequences on protein glycosylation and secretion, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its application in research settings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of its function and application.

Core Mechanism of Action

Monensin functions as a mobile ion carrier, specifically facilitating the exchange of sodium ions (Na+) for protons (H+) across biological membranes.[1][2] This action is not energy-dependent and relies on the concentration gradients of the respective ions. The primary site of Monensin's disruptive action within the cell is the Golgi apparatus, a central organelle in the secretory pathway responsible for the post-translational modification, sorting, and packaging of proteins.[3][4]

The cisternae of the Golgi apparatus maintain an acidic internal pH, which is crucial for the proper functioning of resident enzymes, such as glycosyltransferases.[5] Monensin integrates into the Golgi membranes and dissipates this proton gradient by exchanging luminal H+ for cytosolic Na+.[3][5] The influx of Na+ into the Golgi cisternae leads to an osmotic influx of water, causing the characteristic swelling and vacuolization of the Golgi complex.[3][6] This structural disruption, coupled with the neutralization of the luminal pH, effectively halts the transit of proteins from the medial to the trans-Golgi network (TGN).[7][8]

Signaling Pathway of Monensin's Action

Caption: Mechanism of Monensin-induced block of intracellular protein transport.

Quantitative Data on Monensin's Efficacy

The effective concentration of Monensin can vary depending on the cell type and the specific process being investigated. The following tables summarize key quantitative data from published studies.

| Cell Type | Process Inhibited | Monensin Concentration | Inhibition Level | Reference |

| Sycamore Maple Suspension-Cultured Cells | Protein Secretion | 10 µM | ~90% | [9] |

| Murine Adrenal Tumor Cells | ACTH-stimulated Steroidogenesis | 0.6-1.2 µM | ~50% | [10] |

| Cultured Rat Hepatocytes | Very-Low-Density Lipoprotein Secretion | 5-10 µM | Maximum Inhibition | [11] |

| Cultured Rat Hepatocytes | Asialofetuin Metabolism | 25 µM | Maximum Inhibition | [11] |

| Pseudorabies Virus-infected BSC-1 cells | Secretion of 89K glycoprotein | 1 µM | Complete Prevention | [12] |

| Parameter | Cell Type | Value | Reference |

| Golgi pH (resting) | HeLa Cells | 6.58 | [13] |

| Golgi pH (after Monensin) | H1299 Cells | Increased | [5] |

Impact on Protein Glycosylation

The acidic environment of the Golgi cisternae is essential for the activity of various glycosyltransferases, enzymes that catalyze the addition of sugar moieties to proteins. By neutralizing the Golgi pH, Monensin inhibits these enzymes, leading to aberrant protein glycosylation.[14][15] Specifically, Monensin has been shown to prevent the terminal glycosylation of N- and O-linked oligosaccharides.[15] This results in the secretion of proteins with immature, high-mannose glycan structures instead of the more complex, processed forms.[14]

Experimental Protocols

Inhibition of Protein Secretion for Intracellular Cytokine Staining

This protocol is adapted for the detection of intracellular cytokines by flow cytometry, where the accumulation of the target protein within the cell is necessary for a robust signal.

Materials:

-

Cell culture medium

-

Cell stimulation agent (e.g., PMA and Ionomycin)

-

Monensin solution (e.g., BD GolgiStop™)

-

Phosphate-Buffered Saline (PBS)

-

Fixation and Permeabilization buffers

-

Fluorochrome-conjugated antibodies for the cytokine of interest

Procedure:

-

Cell Stimulation: Stimulate cells with the appropriate agent for 1-2 hours to induce protein synthesis.[3]

-

Monensin Treatment: Add Monensin to the cell culture at a final concentration of 1-5 µM. If using a commercial solution, follow the manufacturer's instructions.[3]

-

Incubation: Incubate the cells for an additional 4-6 hours. Avoid incubation times longer than 12 hours due to potential cytotoxicity.[3][16]

-

Cell Harvesting and Staining:

-

Harvest and wash the cells with PBS.

-

Perform cell surface marker staining if required.

-

Fix and permeabilize the cells using a suitable kit.

-

Stain for the intracellular cytokine with a fluorochrome-conjugated antibody.[3]

-

-

Analysis: Analyze the cells by flow cytometry to quantify the intracellular accumulation of the target protein.[3]

Visualization of Golgi Apparatus Disruption by Immunofluorescence

This protocol allows for the visualization of morphological changes in the Golgi apparatus following Monensin treatment.

Materials:

-

Cells cultured on glass coverslips

-

Complete cell culture medium

-

Monensin stock solution

-

4% Paraformaldehyde (PFA) or ice-cold Methanol (B129727)

-

PBS

-

0.1% Triton X-100 in PBS (for permeabilization if using PFA)

-

Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

-

Primary antibody against a Golgi marker (e.g., GM130, Giantin)

-

Fluorochrome-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Anti-fade mounting medium

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips and grow to the desired confluency.[3]

-

Monensin Treatment: Treat cells with 1-10 µM Monensin for 30 minutes to 4 hours. Include an untreated control.[3]

-

Fixation:

-

Wash cells twice with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Wash three times with PBS.[3]

-

-

Permeabilization and Blocking:

-

If using PFA, permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block for 1 hour at room temperature.[3]

-

-

Antibody Staining:

-

Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.[3]

-

-

Mounting and Imaging:

-

Counterstain with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips on slides using an anti-fade medium.

-

Visualize using a fluorescence or confocal microscope. Expect to see a fragmented Golgi in Monensin-treated cells compared to the compact, perinuclear structure in control cells.[3]

-

Experimental Workflow for Visualizing Golgi Disruption

Caption: Workflow for visualizing Monensin-induced Golgi disruption.

Conclusion

This compound is an invaluable tool for dissecting the intricacies of the secretory pathway. Its well-characterized mechanism of action as a Na+/H+ ionophore provides a reliable method for acutely and reversibly blocking intracellular protein transport at the level of the Golgi apparatus. This guide has provided a comprehensive overview of its function, quantitative effects, and detailed protocols for its application in research. By understanding and applying the principles outlined herein, researchers can effectively utilize Monensin to investigate a wide range of cellular processes, from protein glycosylation and secretion to the cellular stress responses that arise from the disruption of the secretory pathway. It is important to consider the potential for cytotoxicity with prolonged exposure and to optimize concentrations for specific cell types and experimental goals.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Monensin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. pnas.org [pnas.org]

- 6. Effect of monensin on the Golgi apparatus of absorptive cells in the small intestine of the rat. Morphological and cytochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissection of the Golgi complex. I. Monensin inhibits the transport of viral membrane proteins from medial to trans Golgi cisternae in baby hamster kidney cells infected with Semliki Forest virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Dissection of the Golgi complex. I. Monensin inhibits the transport of viral membrane proteins from medial to trans Golgi cisternae in baby hamster kidney cells infected with Semliki Forest virus | Semantic Scholar [semanticscholar.org]

- 9. Protein Transport Inhibitor (Containing Monensin) [bdbiosciences.com]

- 10. The effects of monensin on blood-borne arrest and glycosylation of BL/VL3 lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of monensin on secretion of very-low-density lipoprotein and metabolism of asialofetuin by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of monensin on virion production and protein secretion in pseudorabies virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of cytosolic, mitochondrial, and Golgi pH in single living cells with green fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Abnormal glycosylation of human fibronectin secreted in the presence of monensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monensin prevents terminal glycosylation of the N- and O-linked oligosaccharides of the HLA-DR-associated invariant chain and inhibits its dissociation from the alpha-beta chain complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bitesizebio.com [bitesizebio.com]

Preliminary Investigation of Monensin Sodium Salt in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preliminary investigation of Monensin (B1676710) sodium salt in cell culture settings. It covers its fundamental mechanism of action, its effects on key cellular signaling pathways, and detailed protocols for its application in experimental research.

Introduction

Monensin sodium salt is a polyether ionophore antibiotic isolated from the bacterium Streptomyces cinnamonensis.[1][2][3] It is widely utilized in cell biology research as a potent inhibitor of intracellular protein transport and for its ability to selectively form complexes with monovalent cations like Na+, K+, and Li+, transporting them across lipid membranes.[2][4] This function as a sodium-hydrogen (Na+/H+) antiporter disrupts ionic gradients across cellular membranes, most notably affecting the Golgi apparatus.[1][5] This disruption leads to a cascade of cellular events, including the induction of apoptosis, cell cycle arrest, and oxidative stress, making it a valuable tool for studying these processes and a compound of interest in cancer research.[6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Parameter | Value | Source(s) |

| Chemical Formula | C₃₆H₆₁O₁₁Na | [7] |

| Molecular Weight | 692.9 g/mol | [1][7] |

| Appearance | White crystalline solid | [2][9] |

| CAS Number | 22373-78-0 | [7] |

| Solubility | Soluble in ethanol (B145695) (100 mg/mL), methanol (B129727) (50 mg/mL), and other organic solvents. Practically insoluble in water. | [1][10][11] |

| Storage (Powder) | Stable for 3 years at -20°C; also stable for years at 2-8°C. | [1] |

| Storage (Stock Solution) | In Ethanol: 1 year at -80°C; 1 month at -20°C. Reconstituted: Up to 6 months at 4°C. | [1][12] |

Mechanism of Action: Ionophore Activity and Protein Transport Inhibition

Monensin's primary mechanism of action is its function as a Na+/H+ antiporter.[2][3] It inserts into cellular membranes, including the Golgi apparatus, and facilitates an electroneutral exchange of sodium ions (Na+) for protons (H+).[2][13] This activity leads to an influx of Na+ into and an efflux of H+ from acidic intracellular compartments like the trans-Golgi cisternae.[1][13]

The consequences of this ion exchange are twofold:

-

Neutralization of Acidic Organelles : The efflux of H+ neutralizes the acidic environment of the trans-Golgi, which is critical for proper protein processing and sorting.[13]

-

Osmotic Swelling : The accumulation of Na+ ions within the Golgi results in an osmotic influx of water, causing the cisternae to swell.[1]

This structural and pH disruption of the Golgi apparatus effectively blocks vesicular transport, leading to the accumulation of secretory proteins within the organelle and inhibiting their passage to their final destinations.[1][14]

Cellular and Signaling Effects

Beyond its role in blocking protein transport, Monensin triggers several critical cellular responses, particularly in cancer cell lines.

Induction of Apoptosis and Oxidative Stress

Monensin is a potent inducer of apoptosis in various cancer cells, including prostate cancer, neuroblastoma, and lymphoma.[6][8][15] This programmed cell death is often initiated by an elevation of intracellular oxidative stress, evidenced by the increased generation of reactive oxygen species (ROS).[6] The apoptotic process is associated with the loss of mitochondrial transmembrane potential and the activation of caspases.[8] For example, in SH-SY5Y neuroblastoma cells, Monensin treatment leads to increased expression of caspases-3, 7, 8, and 9.[16]

Cell Cycle Arrest

Treatment with Monensin can inhibit cancer cell proliferation by inducing cell cycle arrest.[7] Studies on human lymphoma cell lines showed that Monensin caused a G1 and/or G2-M phase arrest.[8] This arrest is linked to decreased levels of key cell cycle proteins such as CDK2, CDK4, CDK6, cyclin D1, and cyclin A.[7][8]

Inhibition of Key Signaling Pathways

Monensin has been shown to modulate several signaling pathways crucial for cancer cell survival and proliferation.

-

PI3K/AKT/mTOR Pathway : In neuroblastoma cells, Monensin's therapeutic effects are linked to the downregulation of the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in many cancers.[15]

-

Androgen Receptor (AR) Signaling : In prostate cancer cells, Monensin potently reduces both androgen receptor mRNA and protein levels, contributing to its pro-apoptotic effects.[6]

-

Wnt Signaling : Monensin is also recognized as a potent inhibitor of the Wnt signaling pathway.[17]

Quantitative Data Summary

The efficacy of Monensin varies across different cell lines and experimental conditions. The following tables summarize key quantitative data from published studies.

Table 1: Cytotoxicity of this compound (IC₅₀ Values) in Various Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC₅₀ Value | Source(s) |

| Human Lymphoma (various) | Lymphoma | 72 h | ~0.5 µM | [8] |

| SH-SY5Y | Neuroblastoma | 48 h | 16 µM | [16] |

| VCaP, LNCaP | Prostate Cancer | 48 h | Nanomolar range | [6][18] |

| SCC9, SCC25 | Squamous Cell Carcinoma | 48 h | 1-5 µM (dose-dependent decrease in viability) | [17] |

Table 2: Induction of Apoptosis by this compound in SH-SY5Y Cells (48h)

| Monensin Concentration | Apoptotic Cells (%) (Annexin V) | Apoptotic Cells (%) (TUNEL Assay) | Source(s) |

| 8 µM | 9.66% | 35% | [16] |

| 16 µM | 29.28% | 34% | [16] |

| 32 µM | 62.55% | 75% | [16] |

Experimental Protocols

Preparation of a 2 mM Monensin Stock Solution (1000X)

This protocol describes the preparation of a 2 mM stock solution, commonly used as a 1000X concentrate for cell culture applications, yielding a final working concentration of 2 µM.[1]

Materials:

-

This compound (powder, MW: 692.9 g/mol )

-

Absolute Ethanol (≥99.5%)

-

Sterile deionized water

-

Sterile microcentrifuge or conical tubes

Procedure:

-

Prepare 70% Ethanol : In a sterile container, mix 7 mL of absolute ethanol with 3 mL of sterile deionized water. Scale the volume as needed.[1]

-

Weigh this compound : In a chemical fume hood, carefully weigh the required amount. To prepare 10 mL of a 2 mM stock solution, you will need 13.86 mg.[1]

-

Calculation: 2 mmol/L * 0.010 L * 692.9 g/mol = 0.01386 g = 13.86 mg.[1]

-

-

Dissolve Monensin : Add the weighed powder to a sterile tube. Add the 70% ethanol solution to the desired final volume (e.g., 10 mL) and vortex thoroughly until the powder is completely dissolved.[1]

-

Sterilization (Optional) : If needed, sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage : Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Label aliquots clearly. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]

Using the Stock Solution : Dilute the 1000X stock solution 1:1000 in your cell culture medium to achieve the desired final concentration (e.g., 2 µM). It is often recommended to add Monensin during the final 4-24 hours of culture, as prolonged exposure can be toxic.[1]

Cytotoxicity Assay (XTT Method)

This protocol provides a general method for assessing Monensin-induced cytotoxicity based on the XTT assay, which measures mitochondrial activity in viable cells.[16]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium

-

Monensin stock solution

-

XTT labeling reagent and electron-coupling reagent (commercially available kits)

-

Microplate reader

Procedure:

-

Cell Seeding : Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[16]

-

Treatment : Prepare serial dilutions of Monensin in complete culture medium from your stock solution (e.g., 8, 16, 32, 64 µM).[16] Remove the old medium from the cells and add the Monensin-containing medium. Include untreated control wells.

-

Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[16]

-

XTT Assay : At the end of the incubation, add the XTT reagent mixture to each well according to the manufacturer's instructions.

-

Incubation with Reagent : Incubate the plate for an additional 2-4 hours to allow for the conversion of the XTT reagent to a formazan (B1609692) product by metabolically active cells.

-

Measurement : Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm with a reference wavelength of ~630 nm).[16]

-

Analysis : Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC₅₀ value.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis using Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Monensin stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment : Seed cells in 6-well plates and treat with desired concentrations of Monensin for a specific duration (e.g., 48 hours). Include an untreated control.

-

Cell Harvesting : Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining : Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

-

Data Analysis : Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by Monensin treatment.[16]

Conclusion

This compound is a multifaceted research tool for cell culture investigations. Its well-characterized role as a Na+/H+ ionophore provides a reliable method for disrupting Golgi function and inhibiting protein transport.[1][14] Furthermore, its ability to induce apoptosis, cell cycle arrest, and oxidative stress, coupled with its inhibitory effects on critical cancer-related signaling pathways, makes it a valuable compound for oncological research and drug development studies.[6][8][15] The protocols and data presented in this guide offer a solid foundation for researchers initiating preliminary investigations into the diverse biological activities of Monensin.

References

- 1. benchchem.com [benchchem.com]

- 2. Monensin - Wikipedia [en.wikipedia.org]

- 3. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. Monensin-mediated growth inhibition in human lymphoma cells through cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Monensin, Sodium Salt, High Purity [sigmaaldrich.com]

- 11. toku-e.com [toku-e.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of monensin on transport of membrane components in the frog retinal photoreceptor. I. Light microscopic autoradiography and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Monensin and Rapamycin Combination Therapy on Tumor Growth and Apoptosis in a Xenograft Mouse Model of Neuroblastoma [mdpi.com]

- 16. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. aacrjournals.org [aacrjournals.org]

Monensin Sodium Salt: A Technical Guide to its Applications in Basic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monensin (B1676710) sodium salt, a polyether ionophore antibiotic isolated from Streoptomyces cinnamonensis, is a versatile and powerful tool in basic and applied scientific research.[1][2] Primarily known for its activity as a monovalent cation ionophore, Monensin exhibits a high affinity for sodium ions, facilitating their exchange for protons across biological membranes.[1][3] This fundamental property disrupts intracellular ionic equilibrium and proton gradients, making it an invaluable agent for studying a diverse range of cellular processes.[1][4] Its applications extend from being a cornerstone in controlling coccidiosis in veterinary medicine to a sophisticated tool in cell biology and cancer research.[2][5] This technical guide provides an in-depth overview of the core research applications of Monensin sodium salt, complete with detailed experimental protocols, quantitative data, and visual diagrams of its mechanisms of action.

Mechanism of Action

Monensin's primary mechanism of action is its function as a Na+/H+ antiporter.[6] By forming a lipid-soluble complex with sodium ions, it facilitates their transport across cellular membranes, leading to an influx of Na+ into the cell and an efflux of H+.[2][3] This dissipates proton gradients across the membranes of organelles like the Golgi apparatus, endosomes, and lysosomes.[1][4] The consequences of this ion exchange are multifaceted, leading to osmotic swelling of organelles, neutralization of acidic compartments, and disruption of numerous cellular functions.[1][4]

Core Research Applications

Inhibition of Intracellular Protein Transport and Golgi Function

One of the most widespread applications of Monensin in cell biology is as a potent inhibitor of intracellular protein transport, specifically through its disruptive effects on the Golgi apparatus.[1][7]